2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane-1-propanoic acid, ethyl ester

Description

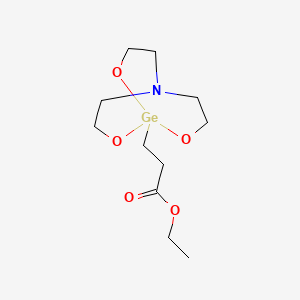

This compound (CAS 71716-21-7) is a germanium-containing bicyclic structure with a unique tricyclic framework comprising two oxygen atoms, one nitrogen atom, and a central germanium atom. The ethyl ester group at the 1-position enhances its solubility in organic solvents, making it valuable as an intermediate in organometallic synthesis . Its structure is part of the "germatrane" family, characterized by a bicyclo[3.3.3]undecane backbone with Ge–N and Ge–O bonds, which confer thermal stability and ligand-exchange reactivity .

Properties

CAS No. |

71716-21-7 |

|---|---|

Molecular Formula |

C11H21GeNO5 |

Molecular Weight |

319.92 g/mol |

IUPAC Name |

ethyl 3-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoate |

InChI |

InChI=1S/C11H21GeNO5/c1-2-15-11(14)3-4-12-16-8-5-13(6-9-17-12)7-10-18-12/h2-10H2,1H3 |

InChI Key |

DXXIEXXMFOINQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC[Ge]12OCCN(CCO1)CCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane-1-propanoic acid, ethyl ester typically involves the reaction of germanium tetrachloride with triethanolamine under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted with ethyl acrylate to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require the presence of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane-1-propanoic acid, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield germanium oxides, while reduction reactions can produce germanium hydrides. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its antitumor activity. Research has shown that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines, particularly cervical tumors (U14). For instance:

- In vitro studies revealed an IC50 value of 48.57 mg/L against U14 cells.

- In vivo studies indicated tumor inhibitory rates ranging from 38.50% to 64.02% at varying dosages .

This suggests that the compound may serve as a potential lead for developing new anticancer therapies.

Biochemical Reagent

The compound is also utilized as a biochemical reagent in life sciences research. Its unique structure allows it to interact with biological molecules, making it useful in:

- Protein immobilization : Enhancing the stability and functionality of enzymes in biocatalysis.

- Cell culture applications : Serving as a substrate or additive in cell growth media .

Material Science Applications

Beyond biological applications, 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane-1-propanoic acid, ethyl ester has potential uses in materials science:

- Polymer synthesis : Its reactive groups can be utilized to create novel polymeric materials with tailored properties.

- Nanotechnology : The compound may be explored for developing nanocarriers for drug delivery systems due to its ability to encapsulate therapeutic agents .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism by which 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane-1-propanoic acid, ethyl ester exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Boron Analogs

- 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane (CAS 283-56-7): Molecular Formula: C₆H₁₂BNO₃. Properties: Lower molecular weight (156.98 g/mol) compared to the germanium analog. Exhibits higher volatility (ΔsubH = 111.90 ± 0.90 kJ/mol at 418 K) and lower thermal stability. Used in catalysis due to boron’s Lewis acidity . Safety: Classified with hazards H315 (skin irritation) and H319 (eye irritation) .

Silicon Analogs

- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane (CAS 4025-80-3): Molecular Formula: C₆H₁₃NO₃Si. Applications: Efficient reagent for synthesizing 1-substituted silatranes, which exhibit biological activity. The Si–O bonds are more hydrolytically stable than Ge–O bonds . Synthesis: Achieved via cyclization of trichlorosilane with triethanolamine derivatives under reflux .

Germanium-Based Derivatives

Substituent Variations

Key Trends

- Electron-Withdrawing Groups (e.g., ester, bromomethyl): Increase electrophilicity at germanium, enhancing reactivity in cross-coupling reactions .

- Aromatic Substituents (e.g., 1-phenyl in CAS 17663-22-8): Improve UV stability and π-stacking in supramolecular chemistry .

Physicochemical Properties

Biological Activity

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane-1-propanoic acid, ethyl ester (CAS No. 84692-66-0) is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-tumor effects, synthesis methods, and relevant case studies.

- Molecular Formula : CHGeNO

- Molecular Weight : 202.25 g/mol

- Structure : The compound features a bicyclic structure that incorporates both oxygen and nitrogen heteroatoms, contributing to its reactivity and biological properties.

Anti-Tumor Activity

Recent studies have demonstrated that derivatives of 2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane exhibit significant anti-tumor activity:

- In Vitro Studies : A study reported the synthesis of a related compound, 3-(2,8,9-trioxa-5-aza-1-germatricyclo[3.3.3.0]undecane-1-yl)-3-(4-hydroxy-3-methoxyphenyl)-propionic acid. This compound showed an IC value of 48.57 mg/L against cervical tumor cells (U14), indicating potent cytotoxicity .

- In Vivo Studies : The same compound demonstrated tumor inhibitory rates of 38.50%, 47.17%, and 64.02% at varying dosages in animal models . These findings suggest a promising therapeutic potential for treating cervical cancer.

Comparative Toxicity

A comparative study involving various germanium compounds found that the synthesized compounds exhibited lower toxicity levels while maintaining strong anti-tumor activity compared to positive controls . This highlights the potential for developing safer therapeutic agents based on this chemical scaffold.

The exact mechanism by which 2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane exerts its biological effects is still under investigation. However, preliminary data suggest that the compound may interfere with cellular proliferation pathways or induce apoptosis in cancer cells.

Research Findings Summary

Case Study 1: Synthesis and Evaluation of Anti-Tumor Properties

A study published in PubMed synthesized a series of compounds related to the germabicyclo structure and evaluated their anti-tumor properties against different cancer cell lines . The results indicated that these compounds could serve as lead candidates for further development in oncology.

Case Study 2: Structural Modifications and Biological Impact

Another investigation focused on modifying the structure of germabicyclo compounds to enhance their biological activity . This research revealed that specific substitutions could significantly improve anti-cancer efficacy while reducing toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,8,9-Trioxa-5-aza-1-germabicyclo[3.3.3]undecane derivatives, and how do substituents influence reaction yields?

- Methodological Answer : The core bicyclic germatrane structure is typically synthesized via nucleophilic substitution or esterification reactions. For example, substituting the germanium center with groups like vinyl (CAS 76211-47-7), bromomethyl (CAS 100446-86-4), or isopropoxy (CAS 6068-14-0) involves reacting germatrane precursors with alkyl halides or alcohols under inert conditions . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time. Substituent steric bulk (e.g., phenyl vs. methyl groups) significantly impacts reaction efficiency due to germanium’s coordination geometry .

Q. How can the structural integrity of this compound be validated under varying pH and temperature conditions?

- Methodological Answer : Use multi-technique characterization:

- NMR spectroscopy : Monitor H and C shifts to detect hydrolysis of the ester group (e.g., ethyl ester cleavage at acidic pH).

- X-ray crystallography : Resolve the bicyclo[3.3.3] framework and germanium coordination environment (analogous to silabicyclo structures in ) .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C, noting decomposition thresholds linked to Ge-O bond cleavage .

Q. What analytical techniques are critical for distinguishing this compound from analogous boron or silicon bicyclic systems?

- Methodological Answer :

- Elemental analysis : Confirm germanium content via ICP-MS or EDX.

- IR spectroscopy : Identify Ge-N stretching vibrations (~500–600 cm), absent in boron/silicon analogs (e.g., 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, CAS 283-56-7) .

- Mass spectrometry : Compare fragmentation patterns; germanium isotopes (Ge, Ge, etc.) yield distinct isotopic clusters .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., electron-withdrawing vs. donating groups) modulate the germanium center’s Lewis acidity in catalytic applications?

- Methodological Answer :

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map substituent effects on Ge’s partial charge and frontier orbitals. Compare with experimental Ge NMR chemical shifts .

- Catalytic assays : Test Ge-centered Lewis acidity in Diels-Alder or epoxide ring-opening reactions. For example, bromomethyl-substituted derivatives (CAS 100446-86-4) may enhance electrophilicity due to inductive effects .

Q. What mechanistic insights explain contradictory reactivity trends between germatranes and silatranes in hydrolysis reactions?

- Methodological Answer :

- Kinetic studies : Conduct pH-dependent hydrolysis experiments using UV-Vis or H NMR to track ester degradation. Compare rate constants (e.g., germatranes vs. 1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, ).

- Activation energy analysis : Use Arrhenius plots to differentiate Ge-O vs. Si-O bond lability. Germanium’s larger atomic radius and lower electronegativity may reduce hydrolysis activation barriers .

Q. How can in situ spectroscopic methods (e.g., operando Raman) elucidate dynamic coordination changes during catalytic cycles?

- Methodological Answer :

- Operando Raman setup : Couple a flow reactor with a Raman spectrometer (785 nm laser) to monitor Ge-N/Ge-O vibrational modes during catalysis (e.g., esterification or transesterification).

- Data interpretation : Correlate spectral shifts with intermediate formation (e.g., five-coordinated Ge intermediates) and turnover frequencies .

Q. What strategies mitigate batch-to-batch variability in synthesizing high-purity germatranes for biological studies?

- Methodological Answer :

- Chromatographic purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate >98% pure germatranes.

- Quality control : Validate purity via F NMR (if fluorinated substituents) or LC-MS/MS, referencing CAS-specific retention times (e.g., CAS 17663-23-9 for methyl derivatives) .

Contradiction Analysis & Research Design

Q. How can researchers resolve discrepancies in reported stability data for germatrane derivatives across literature sources?

- Methodological Answer :

- Systematic benchmarking : Replicate stability studies (e.g., light, O, humidity) using standardized protocols (e.g., ICH Q1A guidelines). Compare phenyl-substituted (CAS 17663-22-8) vs. vinyl-substituted (CAS 76211-47-7) derivatives to isolate substituent effects .

- Meta-analysis : Aggregate data from , and 7 to identify trends (e.g., electron-deficient substituents enhance oxidative stability).

Q. What experimental designs are optimal for probing germatrane-protein interactions in biochemical assays?

- Methodological Answer :

- Fluorescence quenching assays : Titrate germatranes into protein solutions (e.g., serum albumin) and monitor tryptophan emission quenching (λ = 280 nm, λ = 340 nm).

- Docking simulations : Use AutoDock Vina to predict binding poses, leveraging germatrane’s bicyclic rigidity and ester hydrophobicity (analogous to fatty acid ethyl esters in placental studies, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.